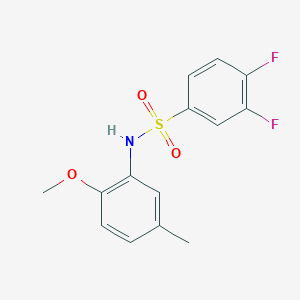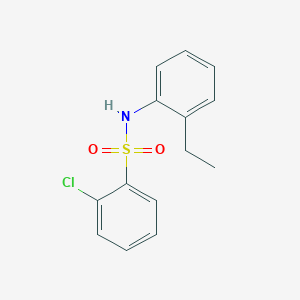![molecular formula C23H24N2O4S B10968683 3-{[3-Carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10968683.png)
3-{[3-Carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[222]OCT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the enantioselective synthesis of bicyclo[2.2.2]octane derivatives under metal-free conditions . This method utilizes an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities.
Industrial Production Methods
Industrial production of this compound may involve continuous flow hydrogenations and the use of diastereomeric salt formation for resolution of enantiomers . These methods ensure efficient and scalable production suitable for commercial applications.
化学反応の分析
Types of Reactions
3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation techniques to convert double bonds to single bonds.
Substitution: This compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the compound can yield saturated bicyclic derivatives, while oxidation can produce carboxylic acids or ketones.
科学的研究の応用
3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and novel materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of polymers and other advanced materials.
作用機序
The mechanism by which 3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes and functions.
類似化合物との比較
Similar Compounds
1-Aminobicyclo[2.2.2]octane-2-carboxylic acid: This compound shares a similar bicyclic structure and is used as a chiral building block in organic synthesis.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds are also used in the synthesis of complex organic molecules and have applications in medicinal chemistry.
Uniqueness
What sets 3-({[3-(AMINOCARBONYL)-5-METHYL-4-(4-METHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID apart is its specific combination of functional groups and its potential for diverse chemical transformations. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C23H24N2O4S |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
3-[[3-carbamoyl-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C23H24N2O4S/c1-11-3-5-13(6-4-11)16-12(2)30-22(19(16)20(24)26)25-21(27)17-14-7-9-15(10-8-14)18(17)23(28)29/h3-7,9,14-15,17-18H,8,10H2,1-2H3,(H2,24,26)(H,25,27)(H,28,29) |
InChIキー |
JUHWREYUZFFWHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3C4CCC(C3C(=O)O)C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B10968605.png)
![2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B10968608.png)

![2-{[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B10968618.png)
![4-{[(4-fluorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10968625.png)
![3,4-Dimethyl-6-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968628.png)


![3-Bromo-7-(difluoromethyl)-5-(4-ethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10968651.png)
![3-(4-methoxyphenyl)-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B10968663.png)
![4-{[(3-fluorophenyl)carbamoyl]amino}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B10968666.png)

![3-({4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10968679.png)
![N-(1,3-benzodioxol-5-yl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10968680.png)
